Definitive Regioisomeric Identity: 4'-CF3 Position Distinguished from 5'-, 6'-, and 7'-Trifluoromethyl Analogs
The 4'-(trifluoromethyl) substitution pattern places the electron-withdrawing CF₃ group at the position ortho to the indolinone ring junction and para to the lactam nitrogen, creating a distinct electronic environment relative to the alternative 5'- (meta to ring junction, meta to nitrogen), 6'- (para to ring junction, ortho to nitrogen), and 7'- (adjacent to nitrogen) regioisomers. Each regioisomer is registered under a separate CAS number—4': 1822816-46-5, 5': 1360898-86-7, 6': 83419-48-1, 7': 1360931-90-3—and each possesses a unique InChI Key (4' isomer InChI Key: QJJZLLATCFMVDN-UHFFFAOYSA-N) . In medicinal chemistry SAR campaigns, the 4'-CF₃ substitution influences target binding through both steric and electronic mechanisms that are not replicated by the 5'-, 6'-, or 7'-substituted variants, as demonstrated across the broader spirooxindole anticancer literature where positional isomerism produces divergent IC₅₀ values [1].
| Evidence Dimension | Regioisomeric positional identity (CAS registry, InChI Key, and substitution pattern) |
|---|---|
| Target Compound Data | 4'-CF₃ position; CAS 1822816-46-5; InChI Key QJJZLLATCFMVDN-UHFFFAOYSA-N; CF₃ ortho to ring junction and para to lactam NH |
| Comparator Or Baseline | 5'-CF₃ (CAS 1360898-86-7, meta/meta); 6'-CF₃ (CAS 83419-48-1, para/ortho); 7'-CF₃ (CAS 1360931-90-3, adjacent to NH) |
| Quantified Difference | Four chemically distinct regioisomers; SAR literature on the scaffold class shows positional isomer substitution can shift IC₅₀ values from <10 μM to >100 μM depending on target and cell line (Reddy et al. 2015, cross-study comparable) |
| Conditions | Structural identity confirmed by InChI Key, canonical SMILES, and CAS registry; SAR context from Reddy et al. Biorg. Med. Chem. Lett. 2015 (5 cancer cell lines) |
Why This Matters
Procurement of the correct regioisomer is essential for SAR reproducibility; substituting a 5'-, 6'-, or 7'-CF₃ isomer for the 4'-CF₃ compound will produce different biological results due to altered electronic and steric interactions with biological targets.
- [1] Reddy, C. N.; et al. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorg. Med. Chem. Lett. 2015, 25 (20), 4580–4586. PMID: 26330077. View Source
